molecular formula C49H82N16O11S3 B12395009 hMCH-1R antagonist 1

hMCH-1R antagonist 1

Cat. No.: B12395009
M. Wt: 1167.5 g/mol
InChI Key: GCICFXMYTKDVNK-ROOPJIIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hMCH-1R antagonist 1: is a selective and effective antagonist for the human melanin-concentrating hormone receptor 1 (hMCHR1). It exhibits a K_B value of 3.6 nM and has the ability to bind to both hMCHR1 and hMCHR2, with IC_50 values of 65 nM and 49 nM, respectively . This compound is primarily used in metabolic research.

Preparation Methods

The synthesis of hMCH-1R antagonist 1 involves the following steps:

    Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity.

    Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent quality control and consistency in the final product.

Chemical Reactions Analysis

hMCH-1R antagonist 1 undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the stability and activity of the compound.

    Reduction: The disulfide bridge can be reduced to free thiol groups, which may alter the compound’s binding affinity.

    Substitution: Amino acid residues in the peptide sequence can be substituted to create analogs with different binding properties and selectivity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are oxidized or reduced forms of the peptide, which can be further analyzed for their biological activity.

Mechanism of Action

hMCH-1R antagonist 1 exerts its effects by selectively binding to the human melanin-concentrating hormone receptor 1 (hMCHR1). This binding inhibits the receptor’s activity, blocking the action of the natural ligand, melanin-concentrating hormone. The inhibition of hMCHR1 affects various physiological processes, including appetite regulation, energy homeostasis, and mood .

Comparison with Similar Compounds

Properties

Molecular Formula

C49H82N16O11S3

Molecular Weight

1167.5 g/mol

IUPAC Name

(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide

InChI

InChI=1S/C49H82N16O11S3/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58)/t32-,33-,34-,35-,36-,37-,40-/m0/s1

InChI Key

GCICFXMYTKDVNK-ROOPJIIGSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.